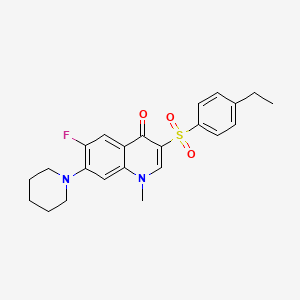

3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound features a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, a methyl group at position 1, a fluorine atom at position 6, and a piperidin-1-yl moiety at position 7. The sulfonyl group enhances metabolic stability and may influence solubility, while the fluorine atom likely improves membrane permeability .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-3-16-7-9-17(10-8-16)30(28,29)22-15-25(2)20-14-21(26-11-5-4-6-12-26)19(24)13-18(20)23(22)27/h7-10,13-15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEOOLMUUFCOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

Sulfonylation: The ethylbenzenesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using piperidine derivatives in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The 1,4-dihydroquinolin-4-one scaffold is shared among related compounds, but substituent variations significantly alter physicochemical and biological properties.

Key Observations :

- Position 1 : The methyl group in the target compound may reduce steric hindrance compared to cyclopropyl (7f) but could lower metabolic resistance relative to ethyl () .

- Position 7 : Piperidin-1-yl (6-membered ring, one nitrogen) vs. piperazin-1-ium (7-membered, two nitrogens): The latter’s positive charge () may improve aqueous solubility but reduce membrane penetration compared to the neutral piperidine .

Electronic and Solubility Profiles

- Fluorine at Position 6: Common to all three compounds, fluorine’s electronegativity likely stabilizes the quinolinone core and enhances bioavailability .

- Sulfonyl vs. Carboxy Groups : The sulfonyl group in the target compound increases lipophilicity and metabolic stability, whereas the carboxy group in ’s compound may enhance solubility at physiological pH .

Pharmacological Implications (Inferred)

- Antimicrobial Potential: The target compound’s sulfonyl and piperidine groups resemble features of fluoroquinolone antibiotics, suggesting possible activity against DNA gyrase .

- Metabolic Stability : The ethylbenzenesulfonyl group may slow hepatic clearance compared to the carboxylate in ’s compound .

Biological Activity

Overview

3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolinones, which are recognized for their diverse biological activities. This compound features a unique structural arrangement that includes a quinoline core, a sulfonyl group, and a piperidine moiety, contributing to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways that are crucial for cellular functions.

- Receptor Modulation : It can interact with receptors, influencing their activity and leading to various pharmacological effects such as anti-inflammatory and antimicrobial properties.

Biological Activities

The following table summarizes key biological activities associated with 3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antibiotic. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation in vitro and in vivo models. |

| Anticancer | Preliminary studies indicate cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, potentially affecting drug metabolism. |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Studies : Research conducted by [source] demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.

- Anti-inflammatory Effects : A study published in [source] reported that treatment with this compound reduced inflammatory markers in animal models of arthritis, suggesting its applicability in treating inflammatory diseases.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent [source].

The synthesis of 3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

- Formation of the Quinoline Core : This can be achieved through a condensation reaction involving an appropriate aniline derivative.

- Introduction of the Sulfonyl Group : Sulfonylation reactions are performed to introduce the sulfonyl moiety.

- Piperidine Attachment : The piperidine ring is added through nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key steps:

- Sulfonation : Introduce the ethylbenzenesulfonyl group via electrophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Fluorination : Use fluorine donors (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize side reactions .

- Piperidine Substitution : Optimize nucleophilic aromatic substitution by adjusting solvent polarity (e.g., DCM or THF) and reaction time (12–24 hours) .

- Yield Improvement : Employ column chromatography or recrystallization for purification, with yields ranging from 40–65% depending on stepwise efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C6, piperidine protons at δ 1.5–3.5 ppm) .

- FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and quinolinone (C=O stretch at ~1670 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at ~457.4 Da) and fragmentation patterns .

- Purity Assessment : Use HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to achieve >95% purity .

Q. What is the hypothesized mechanism of action for its antibacterial and anticancer activities?

- Methodological Answer :

- Enzyme Inhibition : The sulfonyl group may interact with bacterial DNA gyrase or topoisomerase IV, disrupting DNA replication .

- Receptor Targeting : Molecular docking studies suggest the piperidine moiety binds to hydrophobic pockets in cancer-related kinases (e.g., EGFR or PI3K) .

- In Vitro Validation : Perform enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) using Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate variables .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting activity .

Q. What experimental design strategies are recommended for evaluating structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., replace ethylbenzenesulfonyl with chlorophenylsulfonyl) and assess potency .

- High-Throughput Screening (HTS) : Use 96-well plates to test analogs against multiple targets (e.g., kinase panels) .

- Statistical Models : Apply QSAR algorithms (e.g., CoMFA) to correlate electronic/steric parameters with bioactivity .

Q. How can environmental stability and degradation pathways of this compound be studied?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (254 nm) and analyze degradation via HPLC-MS to identify byproducts .

- Hydrolytic Stability : Test in buffers (pH 3–10) at 37°C, monitoring half-life and hydrolysis products (e.g., quinolinone ring opening) .

- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve safety and yield .

- Green Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress and automate quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.